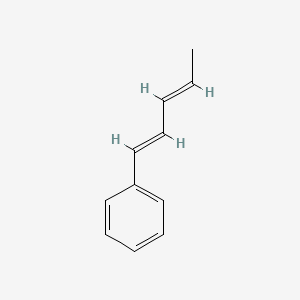![molecular formula C17H16O2S B13088077 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)
4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a methoxyphenyl group attached to a propanoyl chain, which is further connected to a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-(3-Methoxyphenyl)propanoic acid and thiobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares a similar methoxyphenyl group but lacks the thiobenzaldehyde moiety.
3,5-Dihydroxy-2-[3-(4-methoxyphenyl)propanoyl]phenyl β-D-glucopyranoside: Contains a similar propanoyl chain but has additional hydroxyl groups and a glucopyranoside moiety.
Uniqueness
4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both the methoxyphenyl and thiobenzaldehyde groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H16O2S |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
4-[3-(3-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-16-4-2-3-13(11-16)7-10-17(18)15-8-5-14(12-20)6-9-15/h2-6,8-9,11-12H,7,10H2,1H3 |
Clé InChI |
MGIFIDMSIBEQKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


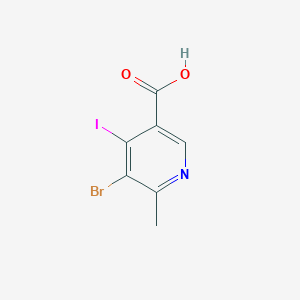
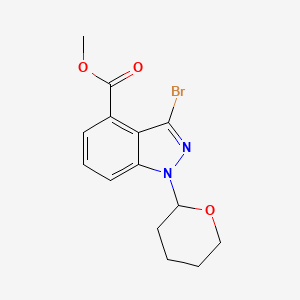

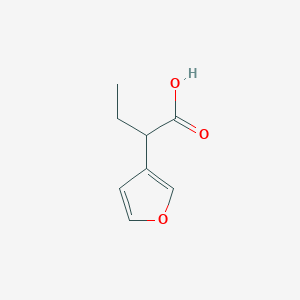

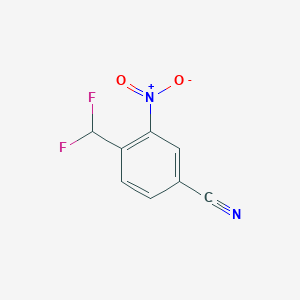
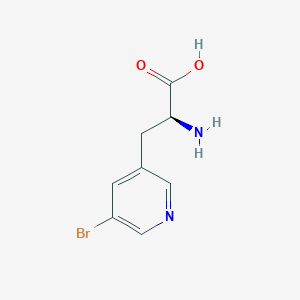
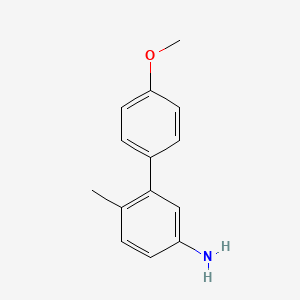

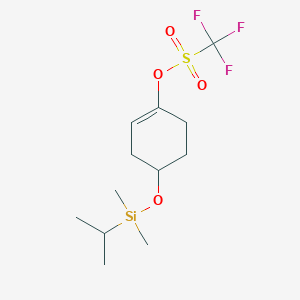
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
